Vibralactone D

Description

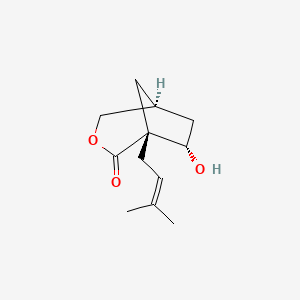

Structure

3D Structure

Properties

IUPAC Name |

(1R,5S,7S)-7-hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-8(2)3-4-12-6-9(5-10(12)13)7-15-11(12)14/h3,9-10,13H,4-7H2,1-2H3/t9-,10+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNCJWCQYMBYLA-JFGNBEQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC12CC(CC1O)COC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@]12C[C@@H](C[C@@H]1O)COC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Activity of Vibralactone D: A Fungal Metabolite with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vibralactone D is a fungal metabolite isolated from the basidiomycete Boreostereum vibrans. It belongs to a class of compounds characterized by a unique fused β-lactone ring system. This structural motif is of significant interest to medicinal chemists due to its potential to covalently interact with biological targets, leading to potent and often irreversible inhibition. This technical guide provides a comprehensive overview of the known biological activities of this compound and its analogs, with a focus on its enzymatic inhibition, cellular effects, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Quantitative Bioactivity of this compound and its Analogs

The biological activities of this compound and its related compounds have been investigated in a variety of in vitro assays. The following tables summarize the available quantitative data on their inhibitory activities.

| Compound | Target Enzyme | Species | IC₅₀ | Reference |

| Vibralactone | Pancreatic Lipase | Porcine | 0.4 µg/mL | [1] |

| This compound | 11β-HSD1 | Human | 85.7 µM | [2][3] |

| This compound | 11β-HSD1 | Mouse | 295.2 µM | [2][3] |

| This compound | 11β-HSD2 | Human | 87.1 µM | [2][3] |

Table 1: Inhibitory activity of Vibralactone and this compound against various enzymes.

Mechanism of Action

The characteristic β-lactone ring of this compound is believed to be the key to its biological activity. This strained four-membered ring can act as an electrophile, reacting with nucleophilic residues, such as serine, in the active site of target enzymes. This leads to the formation of a stable covalent acyl-enzyme intermediate, resulting in irreversible inhibition of the enzyme.

Key Biological Activities and Experimental Protocols

Inhibition of Pancreatic Lipase

Pancreatic lipase is a key enzyme in the digestion of dietary fats. Its inhibition is a validated therapeutic strategy for the treatment of obesity. Vibralactone, the parent compound of this compound, has been shown to be a potent inhibitor of pancreatic lipase.

This protocol is adapted from a commonly used method utilizing the substrate p-nitrophenyl butyrate (pNPB), which upon hydrolysis by lipase, releases the chromogenic product p-nitrophenol.

Materials:

-

Porcine pancreatic lipase (PPL)

-

p-nitrophenyl butyrate (pNPB)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

This compound

-

96-well microplate reader

Procedure:

-

Enzyme Solution Preparation: Prepare a stock solution of PPL in Tris-HCl buffer.

-

Substrate Solution Preparation: Prepare a stock solution of pNPB in DMSO.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in DMSO.

-

Assay: a. In a 96-well plate, add a defined volume of Tris-HCl buffer to each well. b. Add a small volume of the this compound dilutions (or DMSO for control) to the respective wells. c. Add the PPL solution to all wells and incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction. d. Initiate the reaction by adding the pNPB substrate solution to all wells. e. Immediately measure the absorbance at 405 nm and continue to monitor the change in absorbance over time using a microplate reader.

-

Data Analysis: a. Calculate the rate of reaction (change in absorbance per unit time) for each concentration of this compound. b. Determine the percentage of inhibition for each concentration relative to the control (DMSO). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

References

The Structural Elucidation and Stereochemistry of Vibralactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vibralactone, a novel β-lactone-containing natural product, has garnered significant attention within the scientific community due to its unique fused bicyclic architecture and promising biological activities, including potent inhibition of pancreatic lipase. This technical guide provides an in-depth analysis of the structure elucidation and stereochemical assignment of vibralactone. We will delve into the key experimental methodologies, present a comprehensive summary of the quantitative data that were pivotal in defining its structure, and visualize the logical workflow and biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in vibralactone and its derivatives.

Introduction

Vibralactone was first isolated from the basidiomycete fungus Boreostereum vibrans.[1][2] Its molecular structure features a unique and sterically congested 4/5-fused bicyclic system containing a reactive β-lactone moiety and an all-carbon quaternary center.[3] The determination of its planar structure and the unambiguous assignment of its relative and absolute stereochemistry were crucial steps that enabled further investigation into its biological properties and the development of synthetic strategies. This guide will detail the multifaceted approach, combining spectroscopic analysis, chemical synthesis, and biosynthetic studies, that was employed to fully characterize this intriguing molecule.

Structure Elucidation

The determination of the chemical structure of vibralactone was accomplished through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) playing central roles.

Spectroscopic Data

The molecular formula of vibralactone was established as C₁₂H₁₆O₃ by HRESIMS.[4] The ¹H and ¹³C NMR spectra provided the foundational data for elucidating the connectivity of the atoms.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Vibralactone

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 1 | 64.6 (C) | |

| 2 | 145.1 (CH) | 6.72 (s) |

| 3 | 135.5 (C) | |

| 4 | 39.9 (CH₂) | |

| 5 | 76.9 (CH) | |

| 6 | - | |

| 7 | 178.0 (C=O) | |

| 8 | 120.7 (CH) | 5.12 (t, J = 7.6) |

| 9 | 135.4 (C) | |

| 10 | 26.1 (CH₃) | 1.70 (s) |

| 11 | 18.0 (CH₃) | 1.61 (s) |

| 12 | 30.9 (CH₂) | |

| 13 | - |

Note: The data presented is a compilation from various sources. Slight variations in chemical shifts may be observed due to different solvents and instrument frequencies.

Key Spectroscopic Correlations

Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, were instrumental in assembling the molecular framework of vibralactone. These experiments revealed key correlations that allowed for the unambiguous assignment of protons and carbons and established the connectivity between different parts of the molecule.

Stereochemistry

The determination of the relative and absolute stereochemistry of vibralactone was a significant challenge due to its compact and rigid bicyclic structure. This was ultimately achieved through a combination of Nuclear Overhauser Effect (NOE) experiments, chemical synthesis, and X-ray crystallography of synthetic intermediates.

Total synthesis has been a powerful tool in confirming the proposed structure and stereochemistry of vibralactone. Several research groups have reported the total synthesis of (±)-vibralactone, with some also achieving asymmetric syntheses of the natural enantiomer.[1][5] These synthetic efforts not only validated the structural assignment but also provided access to vibralactone analogs for structure-activity relationship (SAR) studies.

One of the key challenges in the synthesis of vibralactone is the construction of the all-carbon quaternary center at C1.[3] Various strategies have been employed to address this, including a key photochemical valence isomerization of a 3-prenyl-pyran-2-one.[1] The stereochemistry of a crucial housane intermediate in one of the synthetic routes was unambiguously confirmed by X-ray crystallography, which in turn helped to establish the relative stereochemistry of the final natural product.[6]

Experimental Protocols

General Procedure for a Key Synthetic Step: Photochemical Valence Isomerization

The following is a representative protocol for the photochemical valence isomerization, a key step in a concise total synthesis of (±)-vibralactone.[1]

Materials:

-

3-prenyl-pyran-2-one

-

Acetonitrile (CH₃CN), anhydrous

-

Hanovia medium-pressure mercury lamp (450 W) with a Pyrex filter

Procedure:

-

A solution of 3-prenyl-pyran-2-one in anhydrous acetonitrile is prepared in a quartz reaction vessel.

-

The solution is deoxygenated by bubbling with argon for 30 minutes.

-

The reaction vessel is placed in a photochemical reactor and irradiated with a 450 W Hanovia medium-pressure mercury lamp fitted with a Pyrex filter (λ > 290 nm).

-

The reaction is monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired oxabicyclo[2.2.0]hexenone product.

Biological Activity and Signaling Pathways

Vibralactone is a potent inhibitor of pancreatic lipase, with an IC₅₀ value comparable to the FDA-approved drug Orlistat.[1] It is also a covalent inhibitor of the caseinolytic peptidase ClpP, a highly conserved bacterial enzyme, making it a potential lead for antibiotic development.[1] More recently, it has been reported that vibralactone can block the activities of acyl-protein thioesterases, enzymes that are involved in the Ras signaling pathway.[7]

The Ras family of small GTPases are key regulators of cell proliferation, differentiation, and survival.[8] Dysregulation of Ras signaling is a hallmark of many cancers. Acyl-protein thioesterases are involved in the depalmitoylation of Ras proteins, a post-translational modification that is crucial for their proper localization and function. By inhibiting these enzymes, vibralactone may disrupt Ras signaling, suggesting a potential anti-cancer application.

Visualizations

Logical Workflow for Structure Elucidation

Caption: Logical workflow for the structure elucidation of Vibralactone.

Key Step in a Total Synthesis of (±)-Vibralactone

Caption: Key steps in a concise total synthesis of (±)-Vibralactone.

Proposed Interaction with the Ras Signaling Pathway

References

- 1. A Concise Total Synthesis of (±)-Vibralactone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vibralactone: a lipase inhibitor with an unusual fused beta-lactone produced by cultures of the basidiomycete Boreostereum vibrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. web.pdx.edu [web.pdx.edu]

- 4. Vibralactone derivatives isolated from co-cultures of the basidiomycetes Stereum hirsutum and Boreostereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ras and Rap1: A Tale of Two GTPases - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Absolute Configuration of Vibralactone D: A Technical Guide to Mosher's Method

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the application of Mosher's method for determining the absolute configuration of the secondary alcohol in Vibralactone D. While a specific experimental dataset for the Mosher's esters of this compound is not currently available in published literature, this document outlines the established principles, a detailed experimental protocol, and an illustrative analysis based on hypothetical data. This guide serves as a practical framework for researchers aiming to elucidate the stereochemistry of this compound or structurally related molecules.

Introduction to this compound and Stereochemistry

This compound is a member of the vibralactone family of natural products, which are known for their unique β-lactone-containing structures and interesting biological activities. The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial as it dictates the molecule's interaction with biological targets. Determining the absolute configuration of chiral centers, such as the secondary alcohol in this compound, is therefore a critical step in its chemical and pharmacological characterization. Mosher's method is a powerful and widely used NMR-based technique for this purpose.[1][2][3]

The Core Principle of Mosher's Method

Mosher's method allows for the determination of the absolute configuration of a chiral secondary alcohol by converting it into a pair of diastereomeric esters using the enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[1][2][3][4] The alcohol of unknown stereochemistry is separately reacted with (R)-MTPA and (S)-MTPA (typically as their more reactive acid chlorides) to form the corresponding (R)-MTPA and (S)-MTPA esters.

These resulting esters are diastereomers and thus have distinct NMR spectra. The key to the method lies in the anisotropic effect of the phenyl group of the MTPA moiety. In the most stable conformation of these esters, the phenyl group and the trifluoromethyl group of the MTPA reagent are oriented in a way that they shield or deshield nearby protons of the alcohol moiety. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for protons on either side of the chiral center, the absolute configuration can be deduced.[1][5]

Experimental Protocol: Preparation of (R)- and (S)-MTPA Esters of this compound

The following is a generalized, detailed protocol for the preparation of the MTPA esters of a secondary alcohol like this compound.

Materials:

-

This compound (with one free secondary hydroxyl group)

-

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

-

(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

-

Anhydrous pyridine or another suitable base (e.g., DMAP, triethylamine)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Standard laboratory glassware, dried in an oven

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

Two separate reactions are carried out in parallel, one with (R)-MTPA-Cl and one with (S)-MTPA-Cl.

-

Preparation of the (R)-MTPA Ester: a. In a dry, inert atmosphere-flushed vial, dissolve a sample of this compound (e.g., 1-2 mg) in anhydrous DCM (e.g., 0.5 mL). b. Add anhydrous pyridine (e.g., 1.5 to 2 equivalents). c. To this solution, add a solution of (R)-MTPA-Cl (1.2 to 1.5 equivalents) in anhydrous DCM. d. Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed. e. Upon completion, quench the reaction with a small amount of water or saturated aqueous NaHCO₃ solution. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the organic layer sequentially with dilute HCl (e.g., 0.1 M), saturated aqueous NaHCO₃, and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the crude ester by preparative TLC or column chromatography if necessary, although for NMR analysis, a clean crude product is often sufficient.

-

Preparation of the (S)-MTPA Ester: a. Following the exact same procedure as above, react a separate, equal amount of this compound with (S)-MTPA-Cl.

-

NMR Analysis: a. Dissolve each of the purified or crude (R)- and (S)-MTPA esters in CDCl₃. b. Acquire high-resolution ¹H NMR spectra for both diastereomers. It is crucial to use the same concentration and NMR parameters for both samples to ensure the chemical shifts are comparable. c. Assign the relevant proton signals for both esters. 2D NMR techniques like COSY and HSQC can be invaluable for unambiguous assignment.

Data Presentation and Interpretation

The acquired ¹H NMR data is then tabulated to calculate the chemical shift differences (Δδ).

Disclaimer: The following table contains hypothetical ¹H NMR data for the MTPA esters of this compound for illustrative purposes, as experimental data is not publicly available. The absolute configuration derived from this data is purely for demonstration of the method.

Table 1: Illustrative ¹H NMR Data (in ppm) for the MTPA Esters of this compound

| Proton Assignment (H-X) | δS (ppm) | δR (ppm) | Δδ (δS - δR) |

| H-a | 4.85 | 4.95 | -0.10 |

| H-b | 2.15 | 2.22 | -0.07 |

| H-c | 1.78 | 1.83 | -0.05 |

| H-d | 5.30 | 5.20 | +0.10 |

| H-e | 2.55 | 2.48 | +0.07 |

| H-f | 1.20 | 1.15 | +0.05 |

Interpretation of the Δδ Values:

The sign of the Δδ values is used to determine the spatial arrangement of the substituents around the chiral center. The mnemonic is as follows:

-

Positive Δδ values (δS > δR): Protons that have positive Δδ values are located on one side of the plane defined by the C-O-C=O bond of the ester in the conformational model.

-

Negative Δδ values (δS < δR): Protons with negative Δδ values are on the opposite side.

Based on the illustrative data in Table 1:

-

Protons H-d, H-e, and H-f have positive Δδ values.

-

Protons H-a, H-b, and H-c have negative Δδ values.

This pattern suggests that the substituents bearing protons d, e, and f are on one side of the molecule relative to the MTPA moiety, and the substituents with protons a, b, and c are on the other. By mapping these protons onto the structure of this compound and applying the conformational model of the MTPA ester, the absolute configuration of the carbinol center can be assigned.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of determining the absolute configuration of a chiral alcohol using Mosher's method.

Caption: Workflow for determining absolute configuration using Mosher's method.

Conclusion

Mosher's method remains a cornerstone technique in stereochemical analysis. This guide provides the necessary theoretical background and practical protocols for its application to determine the absolute configuration of the secondary alcohol in this compound. While the provided NMR data is illustrative, the workflow and principles described herein are directly applicable and offer a robust strategy for any researcher tackling the stereochemical elucidation of complex natural products.

References

- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. matilda.science [matilda.science]

- 3. matilda.science [matilda.science]

- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons (2007) | Thomas R. Hoye | 702 Citations [scispace.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Structural Elucidation and Biological Context of Vibralactone D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibralactone D belongs to a family of fungal metabolites characterized by a unique β-lactone motif. These compounds have garnered significant interest within the scientific community due to their potent biological activities, including the inhibition of pancreatic lipase and interference with critical cellular signaling pathways. This technical guide provides an in-depth overview of the available structural data for vibralactone analogues, detailed experimental protocols relevant to their study, and a visualization of the key signaling pathway influenced by these molecules. While direct X-ray crystallography data for this compound is not publicly available, this guide leverages data from closely related structures and biosynthetic enzymes to provide a comprehensive resource for researchers in the field.

Data Presentation: X-ray Crystallography of a Vibralactone Synthetic Intermediate

Although the crystal structure of this compound has not been deposited in public databases, X-ray crystallographic analysis of synthetic intermediates provides valuable insights into the stereochemistry and conformation of the vibralactone core. The following table summarizes the crystallographic data for a key housane intermediate in the total synthesis of (±)-vibralactone.[1]

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₁₅H₂₀O₄ |

| Formula Weight | 264.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a (Å) | 10.123(2) |

| b (Å) | 11.456(2) |

| c (Å) | 12.345(3) |

| α (°) | 90 |

| β (°) | 109.56(3) |

| γ (°) | 90 |

| V (ų) | 1349.4(5) |

| Z | 4 |

| Data Collection | |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 100(2) |

| Refinement | |

| R-factor (%) | 4.65 |

| wR-factor (%) | 11.98 |

Experimental Protocols

The following protocols are based on the successful crystallization and structure determination of VibO, a key flavin-monooxygenase involved in the biosynthesis of vibralactone.[2] These methodologies can serve as a valuable starting point for the crystallization of other vibralactone-related small molecules or their protein targets.

Protein Expression and Purification of VibO

-

Gene Cloning and Expression: The gene encoding VibO is cloned into an expression vector (e.g., pET-28a) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Cell Culture: Cells are grown in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and cells are further incubated at a lower temperature (e.g., 16°C) overnight.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 20 mM Tris-HCl pH 7.9, 100 mM NaCl, 1 mM DTT, 1 mM EDTA), and lysed by sonication. The cell lysate is clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a higher concentration of imidazole.

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The purity of the protein is assessed by SDS-PAGE.

Crystallization of VibO

-

Protein Concentration: The purified VibO protein is concentrated to 10-20 mg/mL in a buffer containing 20 mM Tris-HCl pH 7.9, 100 mM NaCl, 1 mM DTT, and 1 mM EDTA.[2]

-

Crystallization Method: Crystals of VibO are grown using the sitting-drop vapor-diffusion method at 16°C.[2]

-

Crystallization Conditions: The protein solution is mixed in a 1:1 ratio with a reservoir solution containing 0.2 M ammonium acetate, 0.1 M Tris pH 8.0, and 16% (w/v) PEG 8000.[2]

-

Crystal Harvesting and Data Collection: Crystals are harvested and cryo-protected before being flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.

Mandatory Visualization

Experimental Workflow for X-ray Crystallography

Caption: Experimental workflow for protein X-ray crystallography.

Vibralactone's Impact on the Ras Signaling Pathway

Vibralactone has been shown to inhibit acyl-protein thioesterases (APTs), enzymes responsible for the depalmitoylation of proteins, including the oncoprotein Ras. This inhibition disrupts the normal cycling of Ras between the plasma membrane and the Golgi apparatus, thereby affecting downstream signaling.

Caption: this compound inhibits APTs, disrupting Ras depalmitoylation and signaling.

References

Vibralactone D as a Weak Inhibitor of 11β-Hydroxysteroid Dehydrogenases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Vibralactone D's inhibitory activity against 11β-hydroxysteroid dehydrogenases (11β-HSDs). It is designed to furnish researchers, scientists, and drug development professionals with the essential data and methodologies to understand and potentially explore this natural compound's role in modulating glucocorticoid metabolism.

Core Data Presentation: Inhibitory Activity of this compound

This compound, a metabolite isolated from the basidiomycete Boreostereum vibrans, has demonstrated weak inhibitory effects on the isoenzymes of 11β-hydroxysteroid dehydrogenase. The following table summarizes the available quantitative data on its half-maximal inhibitory concentrations (IC50).

| Target Enzyme | Species | IC50 (µM) |

| 11β-HSD1 | Human | 85.7[1] |

| 11β-HSD1 | Mouse | 295.2[1] |

| 11β-HSD2 | Human | 87.1[1] |

Signaling Pathway Overview

The 11β-hydroxysteroid dehydrogenases are crucial enzymes that regulate the intracellular availability of active glucocorticoids, such as cortisol. 11β-HSD1 primarily acts as a reductase, converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid receptor activation. Conversely, 11β-HSD2 is a dehydrogenase that inactivates cortisol by converting it back to cortisone, protecting mineralocorticoid receptors from illicit occupation by cortisol.

Experimental Protocols

The following section details the methodologies for key experiments cited in the determination of this compound's inhibitory activity against 11β-HSDs. This protocol is synthesized from established methods for assessing 11β-HSD inhibition.

Recombinant Enzyme Expression and Preparation

-

Cell Lines: Human embryonic kidney (HEK-293) cells are commonly used for the stable transfection and expression of human 11β-HSD1 and 11β-HSD2.

-

Transfection: cDNA encoding the target enzyme is cloned into a suitable expression vector, which is then transfected into the host cells. Stable cell lines are selected using an appropriate antibiotic resistance marker.

-

Cell Lysis and Microsome Preparation:

-

Harvest transfected cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend cells in a hypotonic buffer and homogenize.

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the microsomal fraction containing the enzyme.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

In Vitro 11β-HSD Inhibition Assay

This assay measures the conversion of a substrate by the recombinant enzyme in the presence of an inhibitor.

-

Materials:

-

Recombinant human 11β-HSD1 or 11β-HSD2 microsomes.

-

Substrate: Cortisone for 11β-HSD1 (reductase activity) or Cortisol for 11β-HSD2 (dehydrogenase activity). Radiolabeled substrates (e.g., [³H]cortisone) are often used for sensitive detection.

-

Cofactor: NADPH for 11β-HSD1 or NAD+ for 11β-HSD2.

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Scintillation cocktail and scintillation counter (for radiolabeled assays).

-

-

Procedure:

-

In a multi-well plate, add the assay buffer, cofactor, and varying concentrations of this compound.

-

Add the microsomal enzyme preparation to each well and pre-incubate.

-

Initiate the reaction by adding the substrate.

-

Incubate the reaction mixture at 37°C for a specified time.

-

Stop the reaction by adding a quenching solution (e.g., a solution containing unlabeled cortisol and cortisone).

-

Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate).

-

Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of product formed. For radiolabeled assays, this involves measuring the radioactivity of the product spot/peak.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Logical Relationship: From Discovery to Characterization

The identification of this compound as a weak inhibitor of 11β-HSDs follows a logical scientific progression from natural product isolation to biological activity screening and subsequent characterization.

References

The β-Lactone Core of Vibralactone: A Technical Guide for Drug Development Professionals

An in-depth exploration of the structure, synthesis, biosynthesis, and biological activity of the core moiety of Vibralactone, a potent enzyme inhibitor with therapeutic potential.

Vibralactone, a natural product first isolated from the basidiomycete fungus Boreostereum vibrans, has garnered significant attention within the scientific community due to its unique chemical architecture and compelling biological activities.[1][2] At the heart of its structure lies a highly strained β-lactone ring fused to a bicyclic system, a feature responsible for its potent enzyme inhibition. This technical guide provides a comprehensive overview of the β-lactone core of Vibralactone, consolidating key data and experimental insights for researchers, scientists, and drug development professionals.

Biological Activity and Mechanism of Action

The β-lactone moiety of Vibralactone is a reactive electrophile that can covalently modify nucleophilic residues in the active sites of target enzymes, leading to their inhibition.[3] This mechanism is central to its observed biological effects.

Pancreatic Lipase Inhibition

Vibralactone is a potent inhibitor of pancreatic lipase, an enzyme crucial for the digestion of dietary fats.[2][4][5] Its inhibitory activity is comparable to that of Orlistat, an FDA-approved anti-obesity drug.[1] The proposed mechanism involves the acylation of the active site serine residue of the lipase by the β-lactone ring.[3] Structure-activity relationship studies have demonstrated that modifications at the C13 position of Vibralactone can lead to a dramatic increase in inhibitory potency, with some analogs exhibiting over a 3000-fold increase in activity compared to the parent compound.[1]

Caseinolytic Peptidase (ClpP) Inhibition

Vibralactone has also been identified as a covalent inhibitor of the caseinolytic peptidase ClpP, a highly conserved bacterial enzyme essential for the virulence of pathogenic bacteria such as Listeria monocytogenes.[1][6] Notably, Vibralactone is unique in its ability to inhibit both the ClpP1 and ClpP2 isoforms, whereas many other β-lactone-containing molecules target only a single isoform.[1][6] This dual-targeting capability makes Vibralactone an attractive lead for the development of novel antibiotics.[1]

Acyl-Protein Thioesterase Inhibition

Further studies have revealed that Vibralactone can block the activities of acyl-protein thioesterases, enzymes involved in Ras signaling pathways.[7] This finding suggests that the therapeutic potential of Vibralactone and its derivatives may extend to oncology.

Quantitative Biological Data

The inhibitory potency of Vibralactone and its derivatives against various targets has been quantified, providing valuable data for drug development efforts.

| Compound | Target Enzyme | IC50 Value | Reference |

| Vibralactone | Pancreatic Lipase | 0.4 µg/mL | [2][4][5] |

| Orlistat | Pancreatic Lipase | 0.18 µg/mL | [1] |

| Vibralactone Analog (C1) | Pancreatic Lipase | 14 nM | [8][9] |

| Omuralide | Proteasome (chymotryptic activity) | 47 nM | [10] |

| Vibralactone | Proteasome (chymotryptic activity) | > 1 mM | [10] |

Biosynthesis of the Vibralactone Core

The intricate bicyclic β-lactone core of Vibralactone is assembled through a fascinating biosynthetic pathway that has been partially elucidated. The pathway begins with 4-hydroxybenzoate, a precursor derived from the shikimate pathway.[5][6][7]

The key steps in the formation of the Vibralactone core are:

-

Prenylation: An aromatic prenyltransferase, Vib-PT, catalyzes the C-prenylation of a phenol precursor with dimethylallyl diphosphate (DMAPP).[8][11]

-

Reductions: The resulting 3-prenyl 4-hydroxybenzoate undergoes stepwise reductions to the corresponding aldehyde and then to 3-prenyl-4-hydroxybenzylalcohol.[7]

-

Oxidative Ring Expansion: A key flavin-monooxygenase, VibO, catalyzes a ring-expansive oxygenation of the phenol ring to form an oxepinone structure, leading to the intermediate 1,5-seco-vibralactone.[7]

-

Cyclization: The final step involves an intramolecular cyclization of 1,5-seco-vibralactone, catalyzed by the vibralactone cyclase (VibC), to form the characteristic fused bicyclic β-lactone ring of Vibralactone.[5][6][12]

Chemical Synthesis of the β-Lactone Core

The total synthesis of Vibralactone has been a significant challenge for synthetic chemists due to the sterically congested all-carbon quaternary center and the strained β-lactone ring.[5][6] Several synthetic strategies have been developed, each with unique approaches to constructing these key features.

Key Synthetic Approaches:

-

Snider Synthesis (2008): The first total synthesis utilized a Birch reductive alkylation, an intramolecular aldol reaction, and a late-stage lactonization as key steps.[6][13]

-

Brown Synthesis (2016): This approach featured a novel Pd-catalyzed deallylative β-lactonization.[14]

-

Nelson Synthesis (2016): A concise synthesis was achieved through a key photochemical valence isomerization of a 3-prenyl-pyran-2-one to forge both the all-carbon quaternary stereocenter and the β-lactone at an early stage.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation and development of Vibralactone-based therapeutics. The following outlines a general procedure for a pancreatic lipase inhibition assay.

Pancreatic Lipase Inhibition Assay Protocol:

-

Enzyme Solution Preparation: Prepare a solution of porcine pancreatic lipase in a suitable buffer (e.g., Tris-HCl) at a concentration of 1 mg/mL.

-

Substrate Emulsion Preparation: Prepare an emulsion of a lipase substrate, such as p-nitrophenyl palmitate (pNPP), in the same buffer containing a surfactant like Triton X-100.

-

Inhibitor Preparation: Dissolve Vibralactone or its analogs in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute with the assay buffer to achieve a range of desired concentrations.

-

Assay Procedure: a. In a 96-well plate, add a small volume of the enzyme solution to each well. b. Add the inhibitor solutions at various concentrations to the respective wells. c. Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes). d. Initiate the enzymatic reaction by adding the substrate emulsion to each well. e. Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitrophenol production is proportional to the lipase activity.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The β-lactone core of Vibralactone represents a privileged scaffold for the development of potent and selective enzyme inhibitors. Its unique mode of action, coupled with the potential for synthetic modification to enhance potency and selectivity, makes it a highly attractive starting point for drug discovery programs targeting obesity, bacterial infections, and potentially cancer. Further exploration of the structure-activity relationships of the Vibralactone core and the development of more efficient and scalable synthetic routes will be critical in realizing the full therapeutic potential of this remarkable natural product.

References

- 1. A Concise Total Synthesis of (±)-Vibralactone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vibralactone: a lipase inhibitor with an unusual fused beta-lactone produced by cultures of the basidiomycete Boreostereum vibrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthetic study toward vibralactone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Synthetic study toward vibralactone [beilstein-journals.org]

- 7. A flavin-monooxygenase catalyzing oxepinone formation and the complete biosynthesis of vibralactone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Omuralide and vibralactone: differences in the proteasome- β-lactone-γ-lactam binding scaffold alter target preferences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vib-PT, an Aromatic Prenyltransferase Involved in the Biosynthesis of Vibralactone from Stereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of (+/-)-vibralactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Natural Product Chemistry of Vibralactone and its Derivatives: A Technical Guide

Vibralactone, a meroterpenoid natural product, has garnered significant attention within the scientific community due to its unique chemical architecture and compelling biological activities. First isolated in 2006 from the basidiomycete fungus Boreostereum vibrans, this molecule presents a distinctive fused β-lactone bicyclic system that has become a focal point for synthetic chemists and drug discovery professionals.[1] This guide provides an in-depth overview of the natural product chemistry of vibralactone and its derivatives, covering biosynthesis, total synthesis, biological activity, and key experimental methodologies.

Core Structure and Biological Significance

Vibralactone's structure is characterized by a strained β-lactone fused to a cyclopentene ring, which contains a challenging all-carbon quaternary center.[2][3] This unique arrangement is central to its biological function.

Vibralactone is a potent inhibitor of pancreatic lipase, with an IC50 value of 0.4 µg/mL, comparable to the FDA-approved anti-obesity drug Orlistat (tetrahydrolipstatin).[1][3][4][5] Furthermore, synthetic modifications of the vibralactone scaffold, particularly at the C13 position, have led to analogs with a staggering 3,000-fold increase in inhibitory potency against pancreatic lipase in vitro.[1][6]

Beyond its anti-lipase activity, vibralactone has been identified as a potent covalent inhibitor of the caseinolytic peptidase ClpP, a highly conserved bacterial enzyme critical for virulence in pathogens like Listeria monocytogenes.[1][2] Uniquely, unlike many β-lactone molecules, vibralactone can bind to and inhibit both the ClpP1 and ClpP2 isoforms of the ClpP complex, making it a valuable tool for studying bacterial virulence and a promising lead for antibiotic development.[1][6]

Biosynthesis of Vibralactone

The biosynthetic pathway of vibralactone has been elucidated, revealing a fascinating enzymatic cascade. The biosynthesis originates from 4-hydroxybenzoate, which serves as the direct ring precursor.[2][7] Key steps involve prenylation and a remarkable cyclization to form the characteristic fused bicyclic β-lactone core.

A crucial enzyme in this pathway is an aromatic prenyltransferase, Vib-PT, which catalyzes the prenylation of phenolic precursors using dimethylallyl diphosphate.[5] The final and most intriguing step is the formation of the β-lactone moiety, which is catalyzed by vibralactone cyclase (VibC).[2][7] VibC, an enzyme belonging to the α/β-hydrolase superfamily, orchestrates an unusual cyclization to construct the all-carbon quaternary center and the strained four-membered lactone ring in the final stage of the biosynthesis.[2][7]

Caption: Key steps in the biosynthesis of Vibralactone.

Total Synthesis Strategies

The novel structure and potent bioactivity of vibralactone have made it an attractive target for total synthesis. Several distinct strategies have been developed, each with unique advantages in terms of efficiency and step count.

| Synthesis Approach | Key Steps | No. of Steps | Overall Yield | Ref. |

| Snider (2008) | Birch reductive alkylation, intramolecular aldol reaction, late-stage lactonization. | 10 (racemic) | 9% | [1][2] |

| Snider (Asymmetric) | Chiral auxiliary-guided diastereoselective Birch reductive alkylation. | 11 | 4.8% | [1][4] |

| Brown (2016) | Diastereoselective allylation, Pd-catalyzed deallylative β-lactonization, Wacker oxidation. | 11 | 16% | [1][4] |

| Nelson (2017) | Photochemical valence isomerization of a 3-prenyl-pyran-2-one, cyclopropanation, ring expansion. | 5 (racemic) | Not specified | [1] |

The Nelson synthesis represents the most concise route to date, employing a key photochemical valence isomerization to rapidly construct the all-carbon quaternary stereocenter and the β-lactone moiety at an early stage.[1][6][8]

Caption: Retrosynthetic analysis of (±)-Vibralactone via the Nelson route.

Vibralactone Derivatives: Natural and Synthetic

Chemical investigations of Boreostereum vibrans, as well as co-cultures with other fungi like Stereum hirsutum, have yielded a diverse array of natural vibralactone derivatives.[8][9][10] These include compounds with modified lactone cores (γ, δ, and ε-lactones), varied oxidation states, and novel dimeric structures.[3][9] For example, vibralactones X, Y, and Z1-Z3 possess γ, δ, or ε-lactone cores instead of the characteristic β-lactone.[9] Co-culturing has led to the isolation of hirsutavibrins A–K, further expanding the chemical diversity of this family.[10]

Caption: Structure-Activity Relationship at the C13 position of Vibralactone.

Biological Activity Data

The biological activities of vibralactone and its derivatives have been evaluated against various targets. The data highlights the potential of this scaffold in developing therapeutics for obesity and infectious diseases.

| Compound | Target/Assay | IC50 Value | Ref. |

| Vibralactone | Pancreatic Lipase | 0.4 µg/mL | [1][3][4][5][11] |

| Orlistat | Pancreatic Lipase | 0.18 - 0.36 µg/mL | [1][4][5] |

| Vibralactone C1 Derivative | Pancreatic Lipase | 14 nM | [5] |

| Vibralactone B | Pancreatic Lipase | Not specified (active) | [12] |

| Vibralactone Z4 | Cytotoxicity (SW480) | 29.2 ± 1.38 µM | [12] |

| Vibralactone Z1-Z3 | Cytotoxicity (various lines) | Moderately active | [9] |

| Hirsutavibrins A & B | Cytotoxicity (A549) | Weakly active | [10] |

| Hirsutavibrin D | Anti-nitric oxide (RAW 264.7) | Moderately active | [10] |

Experimental Protocols

Protocol 6.1: Isolation of Vibralactone from Boreostereum vibrans

A general procedure for the isolation of vibralactone involves large-scale fermentation of Boreostereum vibrans.

-

Fermentation: Cultures of B. vibrans are grown in a suitable liquid or solid-state medium (e.g., potato dextrose broth or rice medium) for several weeks to allow for the production of secondary metabolites.

-

Extraction: The culture broth and/or mycelia are harvested and extracted exhaustively with an organic solvent such as ethyl acetate or methanol.

-

Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.

-

Chromatography: The organic phase is dried and subjected to a series of chromatographic separations. This typically begins with column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), often using a gradient of hexane and ethyl acetate, to yield pure vibralactone and its derivatives.[9][11]

-

Structure Elucidation: The structures of isolated compounds are determined using extensive spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[10][11]

Protocol 6.2: Key Synthetic Step - Photochemical Valence Isomerization (Nelson Synthesis)

This protocol describes the key step in the Nelson synthesis for the formation of the bicyclic β-lactone intermediate.[1]

-

Starting Material: The synthesis begins with 3-prenyl-pyran-2-one, which is prepared via the prenylation of commercially available 3-bromo-pyran-2-one.[1]

-

Photochemical Reaction: A solution of 3-prenyl-pyran-2-one in a suitable solvent (e.g., acetone or acetonitrile) is placed in a photochemical reactor.

-

Irradiation: The solution is irradiated with 300 nm light. The reaction progress is monitored by TLC or NMR.

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel.

-

Product: This procedure yields the oxabicyclo[2.2.0]hexenone intermediate in high yield (e.g., 83%), having successfully installed both the sterically congested β-lactone moiety and the key all-carbon quaternary stereocenter.[1]

Conclusion

The vibralactone family of natural products represents a rich and promising area of chemical and biological research. The unique β-lactone fused ring system presents both a synthetic challenge and a key pharmacophore for potent enzyme inhibition. Continued exploration of the natural diversity from Boreostereum vibrans, combined with innovative synthetic strategies and medicinal chemistry efforts, will undoubtedly unlock the full therapeutic potential of this remarkable molecular scaffold. The development of highly potent, synthetically accessible vibralactone derivatives holds promise for new treatments for obesity and multidrug-resistant bacterial infections.

References

- 1. A Concise Total Synthesis of (±)-Vibralactone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthetic study toward vibralactone [beilstein-journals.org]

- 3. Synthetic study toward vibralactone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.asm.org [journals.asm.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Vibralactone derivatives containing γ, δ, ε-lactone cores from cultures of the basidiomycete Boreostereum vibrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vibralactone derivatives isolated from co-cultures of the basidiomycetes Stereum hirsutum and Boreostereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Six New Vibralactone Derivatives from Cultures of the Fungus Boreostereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Profile of Vibralactone D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Vibralactone D, a metabolite isolated from the basidiomycete Boreostereum vibrans. This document is intended to serve as a core reference for researchers in natural product chemistry, pharmacology, and drug development. Included are detailed spectroscopic data (NMR, IR, MS), experimental protocols for data acquisition, and a visualization of the compound's mechanism of action.

Core Spectroscopic Data

This compound, with the molecular formula C₁₂H₁₈O₃, was first isolated and characterized by Jiang et al.[1]. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRESIMS) analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 2.32 | m | |

| 3 | 2.25 | m | |

| 4α | 1.85 | m | |

| 4β | 1.65 | m | |

| 5 | 4.25 | t | 8.4 |

| 8 | 2.15 | m | |

| 9 | 5.10 | t | 7.2 |

| 11 | 1.70 | s | |

| 12 | 1.62 | s | |

| 13a | 3.65 | dd | 11.4, 4.2 |

| 13b | 3.58 | dd | 11.4, 6.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | Type |

| 1 | 68.5 | C |

| 2 | 30.5 | CH |

| 3 | 32.8 | CH |

| 4 | 36.4 | CH₂ |

| 5 | 81.2 | CH |

| 6 | 178.1 | C |

| 7 | - | - |

| 8 | 22.5 | CH₂ |

| 9 | 122.8 | CH |

| 10 | 132.7 | C |

| 11 | 25.7 | CH₃ |

| 12 | 17.9 | CH₃ |

| 13 | 64.3 | CH₂ |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | m/z [M+H]⁺ | Calculated | Observed |

| HRESIMS | [M+H]⁺ | 211.1329 | 211.1334 | 211.1329 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands indicating the presence of specific functional groups.

-

ν_max (cm⁻¹): 3440 (O-H), 1750 (C=O, γ-lactone)

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: Bruker AV-400 and DRX-500 spectrometers.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS).

-

¹H NMR: Spectra were recorded at 400 MHz and 500 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).

-

¹³C NMR: Spectra were recorded at 100 MHz and 125 MHz. Chemical shifts (δ) are reported in ppm relative to TMS.

Mass Spectrometry (MS)

-

Instrumentation: A VG Auto-Spec-3000 spectrometer was utilized for High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Infrared (IR) Spectroscopy

-

Instrumentation: A Bio-Rad FTS-135 spectrometer.

-

Sample Preparation: The sample was prepared as a KBr pellet.

-

Data Reporting: Absorption maxima (ν_max) are reported in wavenumbers (cm⁻¹).

Biological Activity and Signaling Pathway

This compound has been identified as a weak inhibitor of 11β-hydroxysteroid dehydrogenases (HSD), with an IC₅₀ value of 85.7 μM[1]. These enzymes are responsible for the interconversion of active and inactive glucocorticoids. The diagram below illustrates the general inhibitory action of a small molecule like this compound on 11β-HSD1.

Caption: Inhibition of 11β-HSD1 by this compound.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Vibralactone D and its Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of Vibralactone D and its analogues, potent inhibitors of pancreatic lipase. This document includes summaries of various synthetic strategies, detailed experimental protocols for key reactions, and methodologies for evaluating biological activity.

Introduction

Vibralactone, a natural product isolated from the basidiomycete fungus Boreostereum vibrans, has garnered significant attention due to its unique fused β-lactone structure and its potent inhibitory activity against pancreatic lipase, an important target for anti-obesity therapies.[1][2] The biological activity of vibralactone is comparable to the FDA-approved drug Orlistat.[3] Furthermore, synthetic analogues of vibralactone have demonstrated even greater potency, highlighting the therapeutic potential of this molecular scaffold.[3] This document outlines key synthetic routes to (±)-vibralactone and provides protocols for the synthesis and biological evaluation of these compounds.

Total Synthesis of (±)-Vibralactone

Several research groups have reported total syntheses of (±)-vibralactone, each employing unique strategies to construct the sterically congested bicyclic β-lactone core.

Nelson's Concise Total Synthesis

A particularly efficient synthesis of (±)-vibralactone was developed by the Nelson group, notable for its brevity and atom economy.[3][4][5] A four-step route starting from the known 3-prenyl-pyran-2-one has been reported.[5]

The key steps in this synthesis include:

-

Photochemical Valence Isomerization: A key photochemical [2+2] cycloaddition of 3-prenyl-pyran-2-one establishes the all-carbon quaternary center and the β-lactone moiety at an early stage.[3][4][5]

-

Cyclopropanation: The resulting bicyclic β-lactone undergoes cyclopropanation to form a strained housane intermediate.[4][5]

-

Sequential Ring Expansion and Reduction: The housane structure is then converted to the natural product through a strategic ring expansion and a final reduction step.[4][5]

This approach is protecting-group-free and involves only a single redox manipulation, making it an attractive route for accessing vibralactone and its analogues.[5]

Snider's Total Synthesis

The first total synthesis of (±)-vibralactone was reported by Snider and coworkers.[3][6] Their 10-step synthesis proceeds with an overall yield of 9%.[3] Key transformations in their route include:

-

Birch Reductive Alkylation: This step is employed to set the all-carbon quaternary center.[6]

-

Intramolecular Aldol Reaction: Formation of the cyclopentene ring is achieved through an intramolecular aldol condensation.[6]

-

Late-Stage Lactonization: The characteristic β-lactone ring is installed in the final stages of the synthesis.[6]

An asymmetric variant of this synthesis was also developed to produce (-)-vibralactone.[3]

Brown's Diastereoselective Total Synthesis

The Brown research group has also contributed a notable total synthesis of (±)-vibralactone.[7] Their 11-step synthesis results in a 16% overall yield.[1][7] The key features of their approach are:

-

Diastereoselective Allylation: A highly diastereoselective allylation of an α-formyl ester is used to create a key stereocenter.

-

Pd-catalyzed Deallylative β-Lactonization: A novel palladium-catalyzed reaction is employed for the formation of the β-lactone ring.[1]

-

Aldehyde-Selective Wacker Oxidation: This reaction is used to introduce a crucial aldehyde functionality.

Synthesis of Vibralactone Analogues

The synthesis of analogues is crucial for structure-activity relationship (SAR) studies and for optimizing the therapeutic properties of a lead compound. Modification of the C13 position of vibralactone has been shown to dramatically increase its inhibitory potency against pancreatic lipase, with some analogues exhibiting a 3000-fold increase in activity.[3]

The synthetic routes developed for the total synthesis of vibralactone can be adapted to produce a variety of analogues by modifying the starting materials or introducing functionalization at later stages.

Quantitative Data Summary

| Synthesis | Key Steps | Number of Steps | Overall Yield (%) | Reference |

| Nelson | Photochemical valence isomerization, Cyclopropanation, Ring expansion | 4-5 | Not specified | [3][4][5] |

| Snider | Birch reductive alkylation, Intramolecular aldol reaction, Lactonization | 10 | 9 | [3][6] |

| Brown | Diastereoselective allylation, Pd-catalyzed β-lactonization, Wacker oxidation | 11 | 16 | [1][7] |

Table 1: Comparison of Total Synthesis Routes to (±)-Vibralactone.

Experimental Protocols

General Protocol for the Pancreatic Lipase Inhibition Assay

This protocol is a general method for determining the in vitro inhibitory activity of compounds against porcine pancreatic lipase using p-nitrophenyl butyrate (pNPB) as a substrate.

Materials:

-

Porcine Pancreatic Lipase (PPL)

-

p-Nitrophenyl butyrate (pNPB)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of PPL in Tris-HCl buffer.

-

Prepare a stock solution of pNPB in acetonitrile or DMSO.

-

Prepare stock solutions of the test compounds (this compound, analogues, and positive control like Orlistat) in DMSO.

-

-

Assay Protocol:

-

In a 96-well plate, add a solution of PPL in buffer to each well.

-

Add the test compound solution to the respective wells at various concentrations. A solvent control (DMSO) should also be included.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the pNPB solution to each well.

-

Immediately measure the absorbance at 405 nm using a microplate reader.

-

Continue to monitor the absorbance at regular intervals to determine the rate of p-nitrophenol formation.

-

-

Data Analysis:

-

Calculate the percentage of lipase inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Caption: Key strategies in the total synthesis of Vibralactone.

Caption: Covalent inhibition of pancreatic lipase by Vibralactone.

Caption: Overall workflow for synthesis and biological evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. A Concise Total Synthesis of (±)-Vibralactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vibralactone Biogenesis-Associated Analogues from Submerged Cultures of the Fungus Boreostereum vibrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. journals.asm.org [journals.asm.org]

- 6. BJOC - Synthetic study toward vibralactone [beilstein-journals.org]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

Application Notes and Protocols: Diastereoselective Synthesis of the Vibralactone Core

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and comparison of key diastereoselective strategies for the synthesis of the Vibralactone core, a potent inhibitor of pancreatic lipase. The document includes summaries of quantitative data, detailed experimental protocols for key reactions, and visualizations of the synthetic pathways.

Introduction

Vibralactone is a fungal metabolite that has garnered significant attention due to its unique fused β-lactone structure and its potent inhibitory activity against pancreatic lipase, comparable to the FDA-approved drug Orlistat.[1] The inherent strain of the β-lactone ring and the presence of a sterically congested all-carbon quaternary center present considerable challenges for its chemical synthesis. Several research groups have developed elegant strategies to address these challenges, with a focus on controlling the diastereoselectivity of key bond-forming reactions to establish the correct relative stereochemistry of the Vibralactone core. This document outlines and compares three prominent diastereoselective approaches developed by the research groups of Snider, Brown, and Nelson.

Data Presentation: Comparison of Key Diastereoselective Syntheses

The following tables summarize the quantitative data for the key diastereoselective steps in the synthesis of the Vibralactone core by the Snider, Brown, and Nelson groups.

Table 1: Snider's Asymmetric Synthesis (Auxiliary-Controlled)

| Step | Reaction Type | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| 1 | Birch Reductive Alkylation | (2S)-2-methoxymethoxymethylpyrrolidine amide of 2-methoxybenzoic acid, Li/NH3, then prenyl bromide | Alkylated cyclohexadiene | 75 | >95:5 | >95% |

| 2 | Intramolecular Aldol Reaction | Ozonolysis product treated with Bn₂NH·TFA | Spiro lactone cyclopentenal | 68 | Not Applicable | Not Applicable |

Table 2: Brown's Diastereoselective Synthesis

| Step | Reaction Type | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Diastereoselective Allylation | α-formyl ester, Allyl-MgBr, MgBr₂·OEt₂, Et₂O, -78 °C to rt | β-hydroxyester | 89 | >20:1 |

| 2 | Pd-catalyzed Deallylative β-Lactonization | Mesylated β-hydroxyester, Pd(PPh₃)₄, PPh₃, THF, rt | β-lactone | 95 | Not Applicable |

Table 3: Nelson's Photochemical Synthesis

| Step | Reaction Type | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Photochemical Valence Isomerization | 3-prenyl-pyran-2-one, 300 nm light, acetone | Oxabicyclo[2.2.0]hexenone | 83 | Not Applicable |

| 2 | Cyclopropanation | Oxabicyclo[2.2.0]hexenone, Ethyl diazoacetate, Rh₂(esp)₂ | Tricyclic ester | 71 | 1.5:1 |

| 3 | Base-mediated Ring Expansion | Tricyclic ester, KHMDS, THF, -78 °C | Cyclopentene | 65 | Not Applicable |

Experimental Protocols

Detailed methodologies for the key diastereoselective experiments are provided below.

Protocol 1: Snider's Asymmetric Birch Reductive Alkylation

This protocol describes the auxiliary-controlled diastereoselective Birch reductive alkylation to set the all-carbon quaternary stereocenter.

Materials:

-

(2S)-2-methoxymethoxymethylpyrrolidine amide of 2-methoxybenzoic acid

-

Anhydrous liquid ammonia (NH₃)

-

Lithium metal (Li)

-

Prenyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Ammonium chloride (NH₄Cl) solution (saturated)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of the chiral amide in anhydrous THF is added to a flask containing freshly distilled liquid ammonia at -78 °C under an inert atmosphere.

-

Small pieces of lithium metal are added portion-wise until a persistent blue color is observed, indicating the formation of the lithium enolate.

-

The solution is stirred for 1 hour at -78 °C.

-

Prenyl bromide is added dropwise, and the reaction mixture is stirred for an additional 2 hours at -78 °C.

-

The reaction is quenched by the careful addition of saturated aqueous NH₄Cl solution.

-

The ammonia is allowed to evaporate, and the remaining aqueous layer is extracted with Et₂O.

-

The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired alkylated cyclohexadiene.

Protocol 2: Brown's Diastereoselective Allylation

This protocol details the MgBr₂-mediated diastereoselective allylation of an α-formyl ester.[1]

Materials:

-

α-formyl ester

-

Allylmagnesium bromide solution (in Et₂O)

-

Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the α-formyl ester in anhydrous Et₂O at -78 °C under an argon atmosphere is added MgBr₂·OEt₂.

-

The mixture is stirred for 15 minutes at -78 °C.

-

Allylmagnesium bromide solution is added dropwise over 10 minutes.

-

The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The layers are separated, and the aqueous layer is extracted with Et₂O.

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over MgSO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by flash chromatography to yield the β-hydroxyester as a single diastereomer.[1]

Protocol 3: Nelson's Photochemical Valence Isomerization

This protocol describes the key photochemical [2+2] cycloaddition to form the bicyclic core of Vibralactone.

Materials:

-

3-prenyl-pyran-2-one

-

Acetone (spectroscopic grade)

-

Vycor-filtered medium-pressure mercury lamp (300 nm)

Procedure:

-

A solution of 3-prenyl-pyran-2-one in acetone is placed in a quartz reaction vessel.

-

The solution is deoxygenated by bubbling with argon for 30 minutes.

-

The reaction vessel is placed in a photochemical reactor and irradiated with a 300 nm lamp at room temperature.

-

The reaction progress is monitored by TLC or ¹H NMR spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel to afford the oxabicyclo[2.2.0]hexenone product.

Mandatory Visualizations

The following diagrams illustrate the described synthetic pathways and workflows.

Caption: Snider's synthetic route to the Vibralactone core.

Caption: Brown's synthetic approach to the Vibralactone core.

Caption: Nelson's photochemical strategy for Vibralactone core synthesis.

Caption: A generalized workflow for synthetic route development.

References

Application Notes and Protocols: Pd-Catalyzed Deallylative β-Lactonization in the Total Synthesis of (±)-Vibralactone

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vibralactone, a natural product isolated from the basidiomycete Borestereum vibrans, has garnered significant interest due to its potent inhibitory activity against pancreatic lipase, with an IC50 of 0.4 μg/mL, comparable to the FDA-approved drug Orlistat.[1][2] Its unique and sterically congested fused β-lactone structure presents a considerable synthetic challenge.[1][3] A notable advancement in the synthesis of (±)-vibralactone is the development of a novel palladium-catalyzed deallylative β-lactonization. This key step allows for the efficient construction of the strained β-lactone ring system.[1][4] These application notes provide a detailed overview of this methodology, including experimental protocols and quantitative data, to facilitate its application in synthetic chemistry and drug discovery programs.

I. Reaction Overview and Data

The palladium-catalyzed deallylative β-lactonization serves as a pivotal step in a concise total synthesis of (±)-vibralactone. The overall synthesis was achieved in 11 steps with a 16% overall yield from malonic acid.[1][4] The key lactonization step proceeds with high efficiency, transforming a precursor molecule into the characteristic β-lactone core of vibralactone.

Table 1: Quantitative Data for the Pd-Catalyzed Deallylative β-Lactonization

| Parameter | Value | Reference |

| Yield | 95% | [1][4] |

| Starting Material | Mesylated secondary alcohol (13) | [1][4] |

| Product | β-lactone (14) | [1][4] |

| Catalyst | Palladium catalyst | [1][4] |

| Reaction Time | Rapid | [1][4] |

II. Experimental Protocols

The following protocol is for the key palladium-catalyzed deallylative β-lactonization step in the synthesis of (±)-vibralactone.[1][4]

A. Synthesis of the β-Lactone Precursor

Prior to the key cyclization, a β-hydroxyester intermediate is activated by mesylation.[1][4]

B. Pd-Catalyzed Deallylative β-Lactonization

The mesylated secondary alcohol is subjected to palladium-catalyzed deallylation conditions, which results in a rapid intramolecular substitution to form the β-lactone.[1][4]

Detailed Protocol for β-Lactone Formation:

-

Starting Material: Mesylated secondary alcohol (13)

-

Reagents: Palladium catalyst (specific catalyst and ligands to be detailed as per the original publication's supporting information, which is not fully detailed in the provided search results), solvent.

-

Procedure:

-

To a solution of the mesylated secondary alcohol (13) in an appropriate anhydrous solvent under an inert atmosphere, add the palladium catalyst.

-

Stir the reaction mixture at room temperature.

-

The reaction is typically rapid, and its progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up using standard procedures, likely involving filtration to remove the catalyst, followed by solvent evaporation and purification of the crude product by column chromatography to yield the β-lactone (14).

-

III. Diagrams and Workflows

A. Synthetic Pathway Overview

The following diagram illustrates the key transformations in the total synthesis of (±)-vibralactone, highlighting the palladium-catalyzed deallylative β-lactonization.

Caption: Key stages in the total synthesis of (±)-Vibralactone.

B. Mechanism of Pd-Catalyzed Deallylative β-Lactonization

The proposed mechanism involves the palladium-catalyzed removal of the allyl group, which facilitates the intramolecular cyclization to form the β-lactone ring with inversion of stereochemistry at the C5 position.[1]

Caption: Proposed mechanism for the Pd-catalyzed lactonization.

C. Experimental Workflow

The following diagram outlines the general laboratory workflow for the key β-lactonization step.

Caption: Experimental workflow for the β-lactonization step.

IV. Conclusion

The palladium-catalyzed deallylative β-lactonization represents a significant strategic innovation in the total synthesis of (±)-vibralactone.[1] This method provides a high-yielding and rapid approach to construct the challenging β-lactone core of the molecule.[1][4] The protocols and data presented herein are intended to serve as a valuable resource for chemists engaged in natural product synthesis and the development of novel therapeutics. The broader applicability of this novel cyclization method is an area of ongoing investigation.[1]

References

Application Notes and Protocols for the Photochemical Synthesis of Vibralactone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of (±)-Vibralactone, a potent inhibitor of pancreatic lipase. The synthetic strategy hinges on a key photochemical valence isomerization reaction that efficiently constructs the core bicyclic β-lactone structure of the natural product. This approach, developed by Nelson and co-workers, offers a concise and protecting-group-free route to Vibralactone, making it an attractive method for accessing this biologically active molecule and its analogs for further investigation in drug discovery programs.[1]

The described synthesis commences with the readily prepared 3-prenyl-pyran-2-one and proceeds through a four-step sequence involving:

-

Photochemical Valence Isomerization: A [2+2] photocycloaddition of the pyran-2-one derivative to form the strained oxabicyclo[2.2.0]hexenone core.

-

Cyclopropanation: Formation of a tricyclic housane intermediate.

-

Base-Mediated Ring Expansion: Rearrangement of the housane structure to the cyclopentene ring system of Vibralactone.

-

Selective Reduction: Final reduction of an exocyclic ester to furnish (±)-Vibralactone.

This methodology is notable for its efficiency in building molecular complexity from a simple starting material, establishing the critical all-carbon quaternary center and the β-lactone moiety in a single photochemical step.[1]

Quantitative Data Summary

The following table summarizes the yields for each step in the synthesis of (±)-Vibralactone.

| Step | Reaction | Product | Yield (%) |

| 1 | Photochemical Valence Isomerization | 4-(3-methylbut-2-en-1-yl)-2-oxabicyclo[2.2.0]hex-5-en-3-one | 83% |

| 2 | Cyclopropanation | Ethyl 2-(1-(3-methylbut-2-en-1-yl)-2-oxo-3-oxatricyclo[3.1.0.0²⁶]hexan-4-yl)acetate | N/A |

| 3 | DBU-Mediated Ring Expansion | Ethyl 2-(5-(3-methylbut-2-en-1-yl)-2-oxocyclopent-3-en-1-yl)acetate | 69% |

| 4 | DIBAL-H Reduction | (±)-Vibralactone | 34% |

Note: The yield for the cyclopropanation step was not explicitly reported in the primary literature. 32% of the starting material was recovered in the final reduction step.[1]

Experimental Workflow

The overall synthetic workflow for the preparation of (±)-Vibralactone is depicted below.

Figure 1: Overall workflow for the synthesis of (±)-Vibralactone.

Mechanism of Photochemical Valence Isomerization

The key step in this synthesis is the photochemical valence isomerization of 3-prenyl-pyran-2-one. This reaction proceeds via a [2+2] photocycloaddition mechanism upon irradiation with 300 nm light.[1]

Figure 2: Mechanism of photochemical valence isomerization.

Experimental Protocols

The following are detailed protocols for the synthesis of (±)-Vibralactone.

Protocol 1: Synthesis of 3-prenyl-pyran-2-one (Starting Material)

This protocol is based on a previously reported procedure for the prenylation of 3-bromo-pyran-2-one.[1]

Materials:

-

3-bromo-pyran-2-one

-

Prenyl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., THF or DMF)

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-pyran-2-one, the palladium catalyst, and the base.

-

Add the anhydrous solvent and stir the mixture at room temperature.

-

Add prenyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-prenyl-pyran-2-one.

Protocol 2: Photochemical Valence Isomerization

This protocol describes the key photochemical step to form the bicyclic β-lactone intermediate.[1]

Materials:

-

3-prenyl-pyran-2-one

-

Anhydrous and degassed solvent (e.g., benzene or acetone)

-

Photochemical reactor equipped with 300 nm lamps (e.g., Rayonet reactor)

-